BDP 630/650 carboxylic acid
Description
Historical Context and Evolution of BODIPY Dyes in Research
The journey of BODIPY dyes began in 1968 with their first synthesis by Treibs and Kreuzer. mdpi.comfrontiersin.org Since this discovery, the field has witnessed a continuous evolution, with researchers extensively modifying the core BODIPY structure to fine-tune its properties for specific biological applications. mdpi.comdovepress.com This structural versatility allows for the development of dyes with tailored absorption and emission spectra, making them suitable for diverse research areas, from bioimaging to photosensitizers in photodynamic therapy. frontiersin.org The ease of introducing various functional groups at different positions on the BODIPY core has been a key driver of their widespread adoption and the ongoing development of novel derivatives. dovepress.com
Fundamental Principles of Fluorophore Design for Advanced Research Applications
The design of effective fluorophores for advanced research hinges on several key principles. A crucial aspect is the ability to tune the photophysical properties of the dye. This is often achieved through chemical modifications to the fluorophore's core structure. rsc.org For instance, the introduction of different substituents can alter the electronic properties of the dye, thereby shifting its absorption and emission wavelengths. dovepress.com
Another important consideration is the minimization of background fluorescence and the maximization of the signal upon binding to a target. nih.gov This can be achieved by designing sensors where the fluorophore's fluorescence is quenched in its unbound state and significantly enhanced upon specific interaction with the analyte. nih.govbeilstein-journals.org Furthermore, the photostability of the fluorophore is a critical parameter, as it determines the duration over which a sample can be imaged without significant loss of signal. researchgate.net The size and water solubility of the fluorophore are also important factors, particularly for applications involving live cells and tissues. biocompare.com
Significance of Far-Red Emitting Fluorophores in Contemporary Biological Research
In recent years, there has been a growing demand for fluorophores that emit in the far-red and near-infrared regions of the spectrum. microscopyu.comyoutube.com This is because longer wavelength light can penetrate deeper into biological tissues with reduced scattering and absorption. youtube.comnih.gov Consequently, far-red emitting fluorophores are particularly valuable for in vivo imaging applications, allowing for the non-invasive visualization of biological processes in deep tissues and whole organisms. microscopyu.comnih.gov
The use of far-red fluorophores also helps to minimize interference from autofluorescence, which is the natural fluorescence of biological samples that typically occurs at shorter wavelengths. biocompare.commicroscopyu.com This leads to a higher signal-to-noise ratio and improved image quality. The development of bright and photostable far-red emitting dyes, such as BDP 630/650 carboxylic acid, has significantly expanded the capabilities of fluorescence microscopy and other fluorescence-based techniques in biological research. nih.gov
This compound: A Closer Look
This compound is a bright, far-red fluorescent dye belonging to the borondipyrromethene (BODIPY) family. lumiprobe.comantibodies.commedchemexpress.com Its name signifies its approximate absorption maximum at 630 nm and emission maximum at 650 nm. medchemexpress.comaxispharm.com This dye is particularly noted for its high photostability and well-defined spectral properties, making it a reliable tool for various advanced research applications. axispharm.com
Chemical and Photophysical Properties
The core structure of this compound is the boron-dipyrromethene scaffold. lumiprobe.comantibodies.com The carboxylic acid functional group allows for its conjugation to primary amine groups on biomolecules, forming a stable amide bond. medchemexpress.comabmole.com This feature makes it a versatile tool for labeling proteins, nucleic acids, and other molecules of interest. axispharm.com
The photophysical properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~628-630 nm | lumiprobe.comantibodies.commedchemexpress.com |
| Emission Maximum (λem) | ~642-650 nm | lumiprobe.comantibodies.commedchemexpress.com |
| Molar Extinction Coefficient (ε) | 97,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.91 | lumiprobe.comantibodies.com |
| Molecular Formula | C₂₃H₁₇N₂BF₂O₃S | lumiprobe.comantibodies.com |
| Molecular Weight | 450.27 g/mol | lumiprobe.comantibodies.com |
| Solubility | Good in DMF and DMSO | antibodies.com |
This table is interactive. You can sort and filter the data.
Research Applications
The excellent photophysical characteristics of this compound have led to its use in a variety of research applications. Its bright, far-red fluorescence and high photostability make it an ideal candidate for:
Fluorescence Microscopy: Enabling high-resolution imaging of cellular structures and dynamic processes. axispharm.com
Flow Cytometry: Providing bright and distinct signals for cell sorting and analysis. axispharm.combio-rad-antibodies.com
Fluorescence Resonance Energy Transfer (FRET) Studies: Serving as an acceptor fluorophore in FRET-based assays to study molecular interactions. axispharm.com
Molecular Labeling: Covalently attaching to biomolecules to track their localization and dynamics. axispharm.com
One notable application of this compound is as a fluorescent tag for creating high-affinity ligands for G protein-coupled receptors, such as the human β-adrenoceptors. nih.gov In these studies, the dye's lipophilic nature and suitability for stimulated emission depletion (STED) nanoscopy were highlighted. nih.gov
Properties
Molecular Formula |
C23H17BF2N2O3S |
|---|---|
Molecular Weight |
450.27 |
IUPAC Name |
(E)-2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetic acid |
InChI |
InChI=1S/C23H17BF2N2O3S/c25-24(26)27-17(6-3-16-4-10-20(11-5-16)31-15-23(29)30)7-8-18(27)14-19-9-12-21(28(19)24)22-2-1-13-32-22/h1-14H,15H2,(H,29,30)/b6-3+ |
InChI Key |
NPYDYOGYLPDKRP-ZZXKWVIFSA-N |
SMILES |
O=C(O)COC1=CC=C(C=C1)/C=C/C2=[N+]3[B-](N4C(C=C3C=C2)=CC=C4C5=CC=CS5)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 630/650 carboxylic acid |
Origin of Product |
United States |
Chemical Architecture and Reactivity of Bdp 630/650 Carboxylic Acid for Research Tools
Structural Basis for the Unique Photophysical Properties of BDP 630/650 (General Principles)
The core structure of BODIPY dyes, including BDP 630/650, consists of a dipyrromethene ligand complexed with a boron trifluoride (BF₂) moiety. This forms a unique, planar, and rigid scaffold that minimizes non-radiative energy loss from the excited state, resulting in high fluorescence efficiency. Key characteristics of BODIPY dyes that contribute to their utility in fluorescence-based applications include:
High Quantum Yields: Many BODIPY dyes exhibit fluorescence quantum yields approaching 1.0, even in aqueous environments, which contributes to their exceptional brightness. thermofisher.com
Sharp Excitation and Emission Peaks: The narrow bandwidth of their absorption and emission spectra leads to high signal purity and reduces spectral overlap in multicolor imaging experiments. thermofisher.com
Photostability: BODIPY dyes are known for their resistance to photobleaching, making them suitable for long-term imaging and experiments requiring intense illumination.
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to the polarity and pH of their environment. thermofisher.comwikipedia.org
Spectral Tuning: The core BODIPY structure can be chemically modified at various positions to alter its absorption and emission wavelengths, allowing for the development of a palette of fluorescent probes across the visible spectrum.
BDP 630/650 is specifically engineered to exhibit excitation and emission in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components. lumiprobe.comlunanano.ca
| Property | Value |
| Excitation Maximum (λex) | 628 nm broadpharm.comlunanano.ca |
| Emission Maximum (λem) | 642 nm broadpharm.comlunanano.ca |
| Molar Extinction Coefficient | 97,000 cm⁻¹M⁻¹ broadpharm.comlunanano.ca |
| Fluorescence Quantum Yield | 0.91 broadpharm.comlunanano.ca |
Carboxylic Acid Functionalization for Bioconjugation Strategies
The terminal carboxylic acid group on BDP 630/650 is a key feature for its application as a research tool, as it provides a reactive handle for covalent attachment to biomolecules. broadpharm.com This functional group is typically activated to form a more reactive species that can readily couple with primary amines present on biomolecules like proteins and modified nucleic acids. lumiprobe.com
The formation of a stable amide bond between the carboxylic acid of BDP 630/650 and a primary amine on a biomolecule is the foundation of many bioconjugation strategies. This reaction is typically facilitated by activating the carboxylic acid.
A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). thermofisher.comnih.gov The mechanism proceeds as follows:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comtaylorandfrancis.com This reaction is most efficient in acidic conditions (pH 4.5-5.5). taylorandfrancis.comnih.gov
Nucleophilic Attack by Amine: The primary amine on the biomolecule then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. thermofisher.com
Amide Bond Formation: This attack results in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com
To improve the efficiency and stability of the reaction, particularly in aqueous solutions where the O-acylisourea intermediate is prone to hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often used in conjunction with EDC. rsc.org
Formation of NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. rsc.org
Reaction with Amine: This semi-stable NHS ester can then be purified and reacted with a primary amine at a slightly alkaline pH (typically 7.2-8.5) to form the final amide bond. interchim.frnovusbio.combidmc.org
Proteins are rich in primary amines, primarily on the side chains of lysine (B10760008) residues and at the N-terminus, making them ideal targets for conjugation with activated BDP 630/650 carboxylic acid. nih.govbiotium.com The most common strategy involves the use of N-hydroxysuccinimide (NHS) esters. nih.gov
The general procedure for labeling proteins with a carboxylic acid-functionalized dye like BDP 630/650 is as follows:
Activation of the Dye: The carboxylic acid group of BDP 630/650 is reacted with EDC and NHS (or sulfo-NHS) to form the corresponding NHS ester.
Protein Preparation: The protein is prepared in a suitable buffer, typically at a pH between 7.2 and 8.5, to ensure that the target amine groups are deprotonated and thus nucleophilic. abberior.rockscedarlanelabs.com It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, to avoid unwanted side reactions. interchim.frabberior.rocks
Conjugation Reaction: The activated dye (NHS ester) is added to the protein solution. The reaction is typically allowed to proceed for a set period at room temperature or 4°C. abberior.rocks The molar ratio of dye to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising protein function. aatbio.com
Purification: After the reaction, unreacted dye is removed from the labeled protein using techniques such as size-exclusion chromatography (e.g., Sephadex columns) or dialysis. abberior.rocksaatbio.com
| Parameter | Condition | Rationale |
| pH | 7.2 - 8.5 interchim.frabberior.rockscedarlanelabs.com | Ensures primary amines are deprotonated and reactive. |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) interchim.frabberior.rocks | Prevents reaction of the dye with buffer components. |
| Dye-to-Protein Ratio | Variable, requires optimization aatbio.com | Controls the degree of labeling to balance signal with protein function. |
| Purification | Size-exclusion chromatography, Dialysis abberior.rocksaatbio.com | Removes unconjugated dye to reduce background signal. |
Antibody labeling is a specific application of protein conjugation. The primary targets for conjugation are the lysine residues on the antibody. novusbio.combiotium.com The NHS ester chemistry described above is the most prevalent method for labeling antibodies with fluorescent dyes. novusbio.comabberior.rocks
The process is similar to general protein conjugation, with careful consideration given to the degree of labeling (DOL). Over-labeling can lead to precipitation of the antibody or interference with its antigen-binding activity. nih.gov A typical starting point is a 10:1 molar ratio of dye to antibody. aatbio.com The optimal pH for the reaction is generally between 8.0 and 8.5. abberior.rocks
Alternative, more site-specific antibody labeling strategies are emerging to create more homogeneous conjugates. These methods include targeting the disulfide bonds within the antibody structure or engineering specific conjugation sites. rsc.org
Direct chemical labeling of nucleic acids with this compound is less common than enzymatic methods. However, a powerful and widely used approach involves a two-step process: tandfonline.comthermofisher.com
Incorporation of Amine-Modified Nucleotides: An amine-modified nucleoside triphosphate, such as 5-(3-aminoallyl)-dUTP (aa-dUTP), is incorporated into the DNA or RNA strand during enzymatic synthesis (e.g., PCR, reverse transcription, or nick translation). tandfonline.comthermofisher.com This introduces primary amine groups into the nucleic acid polymer.
Chemical Labeling with Reactive Dye: The resulting amine-modified nucleic acid is then purified and reacted with the NHS ester of BDP 630/650. tandfonline.comstratech.co.uk This reaction follows the same principles as protein labeling, where the NHS ester reacts with the incorporated primary amines to form stable amide bonds.
This post-synthesis conjugation approach offers several advantages, including the ability to achieve a high and consistent degree of labeling that can be difficult to obtain through the direct enzymatic incorporation of bulky dye-labeled nucleotides. tandfonline.comstratech.co.uk
Methodologies for Covalent Coupling to Biomolecules
Ligand Derivatization for Receptor-Specific Probes
The chemical architecture of this compound, a bright and photostable far-red fluorophore, is particularly well-suited for the development of high-affinity, receptor-specific fluorescent probes. axispharm.commedchemexpress.com Its core structure is based on borondipyrromethene (BODIPY), which provides high fluorescence quantum yield, sharp emission spectra, and excellent photostability. axispharm.comaxispharm.com The key functional feature for ligand derivatization is the terminal carboxylic acid group (-COOH), which serves as a versatile reactive handle for conjugation to various biomolecules. axispharm.combroadpharm.com
The primary strategy for derivatization involves the covalent linkage of the BDP 630/650 fluorophore to a ligand that has a known affinity for a specific biological receptor. This process transforms the non-targeted dye into a highly specific probe capable of binding to and illuminating its target receptor in complex biological environments. nih.govnih.gov The far-red spectral properties of BDP 630/650 are advantageous as they minimize interference from natural autofluorescence in cells and tissues, leading to a higher signal-to-noise ratio. axispharm.comnih.gov
Chemical Conjugation via the Carboxylic Acid Group
The carboxylic acid moiety on the BDP 630/650 molecule is not reactive enough to directly form bonds with most functional groups found on biomolecules. Therefore, it must first be "activated" to create a more reactive intermediate. The most common method for this activation is its conversion into an active ester, which can then readily react with primary amine groups (-NH₂) present on a target ligand. medchemexpress.comlumiprobe.combioscience.co.uk
This reaction typically proceeds via a carbodiimide-mediated coupling, often using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The process involves two main steps:
Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS ester.
Conjugation: The BDP 630/650-NHS ester is then introduced to the amine-containing ligand. The primary amine on the ligand performs a nucleophilic attack on the ester, displacing the NHS group and forming a stable, covalent amide bond. medchemexpress.combroadpharm.com
Alternatively, other coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the formation of the amide bond between the dye's carboxylic acid and the ligand's amine. broadpharm.commedchemexpress.com
Table 1: Spectroscopic and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~628 - 630 nm | axispharm.combroadpharm.comlunanano.ca |
| Emission Maximum (λem) | ~642 - 650 nm | axispharm.combroadpharm.comlunanano.ca |
| Molar Extinction Coefficient | ~97,000 M⁻¹cm⁻¹ | broadpharm.comlunanano.calunanano.ca |
| Fluorescence Quantum Yield | ~0.91 | broadpharm.comlunanano.calunanano.ca |
| Reactive Group | Carboxylic Acid (-COOH) | axispharm.combroadpharm.com |
| Reacts With | Primary Amines (-NH₂) | medchemexpress.comlumiprobe.combioscience.co.uk |
| Resulting Bond | Amide | broadpharm.combioscience.co.uk |
Research Findings on Receptor-Specific Probes
The derivatization of ligands with this compound has enabled the creation of potent and selective probes for various G-protein coupled receptors (GPCRs) and other cellular targets.
Probes for β-Adrenoceptors (βAR): Researchers have successfully synthesized a series of red-emitting fluorescent probes for visualizing β-adrenergic receptors. researchgate.net In one study, the βAR agonist BI-167107 was functionalized with a linker containing a terminal amine group. This derivatized ligand was then conjugated to an NHS-ester form of a BODIPY 630/650 dye, resulting in a high-affinity fluorescent probe. This probe, named BI-PEG-BDY630, enabled the direct visualization of β2AR localization in living cells via confocal microscopy. researchgate.net
Probes for CXCR4 Chemokine Receptor: The CXCR4 receptor is a key target in developmental and disease-related research. Fluorescent probes were developed by conjugating small-molecule CXCR4 antagonists with BDP 630/650-X. nih.gov The synthesis involved coupling the amine-functionalized ligand scaffold to the activated fluorophore. The resulting probe retained high affinity for the CXCR4 receptor and was used in fluorescence-based binding assays and confocal microscopy to study receptor pharmacology and cellular distribution. nih.gov
Probes for Adenosine (B11128) and Histamine (B1213489) Receptors: BDP 630/650 has been conjugated to ligands for other GPCRs. For instance, conjugation with an N⁶-derivative of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) yielded a highly potent fluorescent agonist for the human adenosine A₁-receptor. nih.gov Similarly, the histamine H₁ receptor (H1R) antagonist VUF13816 was linked to BDP 630/650 via a peptide linker, creating a probe with high binding affinity that allowed for the visualization of H1R in cells. nih.gov
Table 2: Examples of BDP 630/650-Derivatized Receptor Probes
| Target Receptor | Base Ligand | Resulting Probe Application | Reference(s) |
| β2-Adrenoceptor (β2AR) | BI-167107 (Agonist) | Live-cell imaging and receptor localization | researchgate.net |
| CXCR4 Chemokine Receptor | AMD070 Derivative (Antagonist) | NanoBRET binding assays and confocal microscopy | nih.gov |
| Adenosine A₁-Receptor | NECA Derivative (Agonist) | Selective labeling of A₁-receptors in living cells | nih.gov |
| Histamine H₁ Receptor (H1R) | VUF13816 (Antagonist) | Visualization of H1R via confocal microscopy | nih.gov |
Advanced Spectroscopic Applications of Bdp 630/650 Carboxylic Acid in Research
Fluorescence Imaging Techniques
The favorable spectral properties of BDP 630/650, such as its brightness and resistance to photobleaching, make it highly suitable for fluorescence imaging. axispharm.com Its application in the far-red spectrum reduces interference from naturally fluorescent biomolecules within a sample, leading to a better signal-to-noise ratio.
Confocal microscopy is an optical imaging technique that creates high-resolution images of a sample by rejecting out-of-focus light. uclouvain.be This method requires fluorescent probes that are both bright and stable under prolonged laser illumination. BDP 630/650 carboxylic acid is well-suited for this application due to its inherent photostability and high quantum yield. axispharm.com These properties ensure a consistent and strong fluorescent signal, which is necessary for the detailed visualization of cellular and subcellular structures. The dye can be conjugated to biomolecules to label specific components within a cell, such as proteins or nucleic acids, allowing for precise localization and tracking. evidentscientific.com Its far-red emission is particularly beneficial as it minimizes background fluorescence from the biological sample, thereby enhancing image contrast and clarity.
Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light to achieve nanoscale resolution. These methods often require fluorophores with specific photophysical characteristics, including high photostability and the ability to be photoswitched. While specific applications of BDP 630/650 in super-resolution have been noted for the broader BODIPY class of dyes, its properties make it a promising candidate for such advanced imaging. The high photostability of BODIPY dyes is a critical requirement for techniques that involve repeated excitation cycles. Furthermore, the ability to chemically modify the BODIPY core allows for the potential development of derivatives suitable for specific super-resolution approaches.
Live-cell imaging involves studying cellular processes in real-time, which demands fluorescent probes that are not only bright and stable but also possess good cell permeability and low toxicity. this compound has been utilized in live-cell imaging applications. lumiprobe.com The carboxylic acid functional group allows the dye to be conjugated to specific molecules of interest, such as siderophores in the study of fungal cells, enabling the tracking of these molecules as they are processed by living organisms. lumiprobe.com The dye's stability and far-red emission are crucial for long-term imaging experiments, as they reduce phototoxicity and photobleaching, which can otherwise damage the cells and degrade image quality over time.
Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, often cells, as they pass through a laser beam. axispharm.com This method relies on fluorescently labeled antibodies or probes to identify and quantify different cell populations. BDP 630/650 is effective for flow cytometry because it provides bright and distinct signals, which are essential for accurate cell sorting and phenotyping. axispharm.comalabiolab.ro The narrow emission spectrum of BODIPY dyes is a significant advantage in multi-parameter flow cytometry, as it reduces spectral overlap between different fluorophores. axispharm.com This allows for the simultaneous use of multiple dyes to analyze complex cell populations with greater accuracy. axispharm.com
Fluorescence Resonance Energy Transfer (FRET) Applications
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.govresearchgate.net This phenomenon is widely used as a spectroscopic ruler to measure distances on the order of 1-10 nanometers, making it a powerful tool for studying molecular interactions. nih.govresearchgate.net BDP 630/650 is used in FRET assays to investigate these interactions with high sensitivity. axispharm.comaxispharm.com Its relatively long excited-state lifetime is beneficial for these applications. axispharm.comlumiprobe.com In one study, a supramolecular FRET pair was developed for the visualization of lipophagy, demonstrating its utility in studying dynamic cellular processes. medchemexpress.com
The design of a FRET-based biosensor requires careful selection of a donor and acceptor pair. researchgate.net For this compound to function as the acceptor, several principles must be considered. First, the emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of BDP 630/650 (around 630 nm). researchgate.net Second, the donor and acceptor molecules must be in close proximity (typically 1-10 nm) for efficient energy transfer to occur. nih.gov
The carboxylic acid group on BDP 630/650 is the key to its incorporation into such biosensors. medchemexpress.combroadpharm.com This reactive group allows for the covalent linkage of the dye to a specific biomolecule (e.g., a protein, peptide, or nucleic acid). broadpharm.com In a typical biosensor design, this BDP 630/650-labeled biomolecule is designed to interact with another biomolecule that is labeled with the donor fluorophore. When the biological interaction occurs (e.g., protein-protein binding), the donor and acceptor are brought into close proximity, resulting in a FRET signal. researchgate.net This change in fluorescence can be measured to quantify the interaction, making FRET biosensors powerful tools for studying biochemistry and cell biology. researchgate.net
Utility in Molecular Proximity and Interaction Studies
This compound and its derivatives are valuable tools for investigating molecular proximity and interactions due to their favorable spectroscopic properties. The bright, far-red fluorescence of the BDP 630/650 core provides a clear signal with minimal interference from cellular autofluorescence, enhancing sensitivity in complex biological environments. The carboxylic acid functional group allows for its covalent conjugation to a wide range of biomolecules, including proteins, peptides, and ligands, transforming them into specific fluorescent probes.
A primary application in this area is Fluorescence Resonance Energy Transfer (FRET), a technique used to measure the distance between two fluorophores. BDP 630/650 can serve as an acceptor or donor fluorophore in FRET pairs to study molecular dynamics and interactions with high sensitivity axispharm.comaxispharm.com. For instance, a study on the visualization of lipophagy utilized a supramolecular FRET pair where BDP 630/650 derivatives could be employed to monitor the close proximity of molecules involved in the process medchemexpress.com.
Furthermore, derivatives of BDP 630/650 have been instrumental in the development of fluorescent ligands for studying G-Protein-Coupled Receptors (GPCRs), a large family of transmembrane proteins crucial in cell signaling. Researchers have selected the BODIPY 630/650 fluorophore for its high quantum yield and photostability when creating these probes researchgate.net. In one study, a lipophilic BODIPY 630/650-X dye was conjugated to an analog of the agonist BI-167107 to create a high-affinity fluorescent ligand for human β-adrenergic receptors researchgate.net. These probes enable the visualization of receptor localization and can be used in Time-Resolved FRET (TR-FRET) binding assays to quantify ligand-receptor interactions in living cells researchgate.net. Similarly, BDP 630/650 conjugated to an adenosine (B11128) receptor ligand demonstrated potent and selective labeling of the human adenosine A1-receptor, facilitating the study of its interactions in single living cells nih.gov. These studies underscore the utility of BDP 630/650 in creating specific probes to elucidate the location, binding kinetics, and interaction dynamics of key biological molecules.
Fluorescence Polarization (FP) Assays
This compound is frequently highlighted as an ideal fluorophore for use in Fluorescence Polarization (FP) assays axispharm.comlunanano.calumiprobe.com. This analytical technique is widely used in research and high-throughput screening to monitor biomolecular interactions in solution, such as protein-ligand binding or enzyme activity.
Fluorescence Polarization is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is dependent on the molecule's rotational speed in solution. The principle can be summarized as follows:
Small, Unbound Fluorophores : A small fluorescent molecule, such as a BDP 630/650-labeled ligand, tumbles rapidly in solution. When excited by polarized light, its rapid rotation during the brief interval between absorption and emission (the fluorescence lifetime) causes the emitted light to be depolarized. This results in a low fluorescence polarization value.
Large, Bound Fluorophores : If the small fluorescent molecule binds to a much larger molecule (e.g., a protein or antibody), its tumbling rate is significantly slowed. Because the larger complex rotates much more slowly, the orientation of the fluorophore remains relatively fixed between excitation and emission. Consequently, the emitted light remains highly polarized, leading to a high fluorescence polarization value.
By measuring the change in polarization, one can directly quantify the extent of binding between the small fluorescent tracer and the larger molecule. The value is typically expressed in millipolarization (mP) units and is calculated from the fluorescence intensities measured parallel (F||) and perpendicular (F⊥) to the plane of the excitation light.
The structural and photophysical characteristics of the BDP 630/650 fluorophore make it exceptionally well-suited for FP assays, offering several distinct advantages:
Long Fluorescence Lifetime : BDP 630/650 and its derivatives possess a relatively long excited-state lifetime, typically 5 nanoseconds or longer fishersci.ie. This extended lifetime provides a larger time window for molecular rotation to cause depolarization, which enhances the sensitivity of the assay and allows for a greater dynamic range between the low polarization of the free tracer and the high polarization of the bound complex.
High Quantum Yield and Brightness : The dye exhibits a high fluorescence quantum yield (approximately 0.91) and a large molar extinction coefficient (around 97,000 M⁻¹cm⁻¹) lunanano.caantibodies.comantibodies.combroadpharm.com. This intrinsic brightness produces strong signals, which are crucial for sensitive detection, especially at low concentrations of the labeled molecule.
Far-Red Spectral Range : With excitation and emission maxima around 630 nm and 650 nm respectively, BDP 630/650 operates in the far-red region of the spectrum axispharm.commedchemexpress.combroadpharm.com. This is advantageous for biological assays as it minimizes interference from the natural autofluorescence of cells, proteins, and other biomolecules, which typically occurs at shorter wavelengths. This leads to a higher signal-to-noise ratio and more reliable data.
Excellent Photostability : The BODIPY core is known for its resistance to photobleaching axispharm.com. This stability allows for consistent and reliable measurements during prolonged experiments or high-intensity excitation, which is often required in high-throughput screening applications.
Sharp Spectral Peaks : BDP 630/650 has narrow absorption and emission spectra, which reduces spectral overlap in multiplexed assays where other fluorophores might be present axispharm.com.
These properties combine to make this compound a robust and sensitive fluorescent label for developing high-quality FP assays to study a wide range of biomolecular interactions.
Spectroscopic Properties of BDP 630/650
| Property | Value | Reference |
|---|---|---|
| Maximum Excitation Wavelength (λex) | ~628-630 nm | axispharm.comlunanano.cabroadpharm.com |
| Maximum Emission Wavelength (λem) | ~642-650 nm | axispharm.comlunanano.cabroadpharm.com |
| Molar Extinction Coefficient (ε) | ~97,000 cm⁻¹M⁻¹ | lunanano.caantibodies.combroadpharm.com |
| Fluorescence Quantum Yield (Φ) | ~0.91 | lunanano.caantibodies.comantibodies.combroadpharm.com |
| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | fishersci.ie |
Comparative Methodological Advantages of Bdp 630/650 Carboxylic Acid in Research
Performance as an Alternative to Established Far--Red Fluorophores (e.g., Cyanine (B1664457) Dyes)
BDP 630/650 carboxylic acid has emerged as a robust alternative to established far-red fluorophores, most notably cyanine dyes such as Cyanine5 (Cy5). A primary advantage is its spectral compatibility; with an absorption maximum around 628-630 nm and an emission maximum at 642-650 nm, it is well-suited for the standard Cy5 detection channel in various instruments, including fluorescence microscopes and flow cytometers axispharm.combroadpharm.com. This allows for its seamless integration into existing experimental setups as a direct replacement for Cy5 and its derivatives axispharm.com.
| Property | This compound | Cyanine5 (Cy5) |
|---|---|---|
| Excitation Maximum | ~630 nm axispharm.com | ~649 nm tocris.com |
| Emission Maximum | ~650 nm axispharm.com | ~666 nm tocris.com |
| Molar Extinction Coefficient | 97,000 M⁻¹cm⁻¹ broadpharm.com | 250,000 M⁻¹cm⁻¹ tocris.com |
| Fluorescence Quantum Yield | 0.91 broadpharm.com | 0.2 tocris.com |
Benefits in Photophysical Stability for Prolonged Imaging Experiments
A significant methodological advantage of BDP 630/650 is its exceptional photostability, which is superior to that of many cyanine dyes axispharm.comresearchgate.net. Fluorophores are prone to photobleaching—the irreversible destruction of the fluorophore upon prolonged exposure to excitation light—which can limit the duration and quality of imaging experiments. The robust nature of the BODIPY core structure makes BDP 630/650 highly resistant to photobleaching axispharm.comaxispharm.com. This stability is critical for long-term or time-lapse imaging studies, as it ensures a consistent and reliable fluorescent signal throughout the course of the experiment, enabling more accurate quantitative analysis of dynamic biological processes axispharm.com.
Considerations for Minimizing Spectral Overlap in Multiplexed Fluorescence Assays
BDP 630/650 is characterized by its sharp and well-defined spectral peaks axispharm.comaxispharm.com. The narrowness of its absorption and emission spectra is a key benefit in multiplexed fluorescence assays, where multiple fluorophores are used simultaneously to detect different targets. Broader spectra, which are common with some other classes of dyes, can lead to spectral overlap or "crosstalk" between detection channels. The sharp emission profile of BDP 630/650 minimizes this issue, resulting in enhanced signal clarity and reduced need for complex spectral unmixing calculations, thereby improving the accuracy of multiplexed experiments axispharm.com.
Utility in Studies Requiring Long Excited-State Lifetimes
Compared to cyanine dyes, BDP 630/650 possesses a longer excited-state lifetime axispharm.combroadpharm.com. The excited-state lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. While this property is not critical for standard intensity-based fluorescence measurements, it is a crucial parameter for advanced fluorescence techniques. Specifically, the longer lifetime of BDP 630/650 makes it particularly well-suited for fluorescence polarization (FP) assays, which are used to study molecular binding events and enzymatic activity axispharm.combroadpharm.comlumiprobe.com.
Synthesis and Derivatization Strategies for Bdp 630/650 Core and Analogues in Academic Research
General Synthetic Routes to Boron-Dipyrromethene Scaffolds
The synthesis of the boron-dipyrromethene (BODIPY) core, the foundational structure of dyes like BDP 630/650, is a well-established process in organic chemistry. rsc.org The versatility of this synthesis allows for the introduction of various functional groups, which in turn modulates the photophysical properties of the resulting dye. chemrevlett.com
A common and highly adaptable method for creating the BODIPY scaffold involves a three-step process:
Dipyrromethane Formation: The synthesis typically commences with the acid-catalyzed condensation of a pyrrole (B145914) derivative with an aldehyde or, less commonly, an activated carboxylic acid derivative like an acyl chloride. For instance, the reaction of a 2,4-dimethylpyrrole (B27635) with an aromatic aldehyde in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), yields a dipyrromethane. The choice of the pyrrole and the aldehyde is critical as it dictates the substitution pattern on the final BODIPY core.
Oxidation to Dipyrromethene: The dipyrromethane intermediate is then oxidized to form the corresponding dipyrromethene. This step is crucial for creating the conjugated π-system responsible for the dye's fluorescence. A variety of oxidizing agents can be used, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil being particularly effective and widely employed.
Complexation with Boron: The final step is the complexation of the dipyrromethene with a boron source. This is typically achieved by treating the dipyrromethene with boron trifluoride diethyl etherate (BF₃·OEt₂) in a non-polar solvent. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the formation of the stable, fluorescent BODIPY core. nih.gov
This modular synthetic approach allows for the introduction of functional groups, such as a carboxylic acid, at various positions on the BODIPY core, enabling the synthesis of a wide array of fluorescent probes with tailored properties. researchgate.netnih.govresearchgate.net
Post-Synthetic Functionalization of BDP 630/650 Carboxylic Acid for Diverse Research Probes
The carboxylic acid moiety of BDP 630/650 is a key functional group that allows for its covalent attachment to a wide range of molecules, thereby creating specific probes for various research applications. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The conversion of this compound into its amine derivative expands its utility, allowing it to be conjugated with various electrophiles such as activated esters (e.g., NHS esters) and other carbonyl compounds. medchemexpress.combroadpharm.com A standard method for this transformation is through the formation of a stable amide bond with a diamine linker.
The process involves:
Activation of the Carboxylic Acid: The carboxylic acid group on the BDP 630/650 dye is activated, often using EDC in conjunction with N-hydroxysuccinimide (NHS) or a similar coupling agent, to form a more reactive NHS ester.
Coupling with a Diamine: The activated BDP 630/650 is then reacted with a diamine, such as ethylenediamine (B42938) or a longer-chain diamine, in an appropriate solvent. One of the amine groups of the diamine displaces the NHS group, forming a stable amide bond and leaving the other amine group free.
This resulting BDP 630/650 amine derivative is a nucleophilic probe that can readily react with electrophilic functional groups on target molecules. broadpharm.com
Table 1: Reagents for Amine Derivative Synthesis
| Reagent/Compound | Role |
| This compound | Starting fluorophore |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | Carboxylic acid activating agent |
| NHS (N-hydroxysuccinimide) | Stabilizes the activated intermediate |
| Ethylenediamine | Diamine linker to introduce a primary amine |
| Triethylamine (TEA) or DIPEA | Base to neutralize acids formed during the reaction |
BDP 630/650 hydrazide is a valuable tool for the specific labeling of molecules containing aldehyde or ketone functional groups, which are collectively known as carbonyls. alabiolab.roglpbio.com This reactivity is particularly useful in biological research for identifying and quantifying carbonylated proteins, a marker of oxidative stress. nih.gov
The synthesis of the hydrazide derivative from the carboxylic acid precursor is straightforward:
Activation: Similar to the preparation of amine derivatives, the carboxylic acid is first activated.
Reaction with Hydrazine (B178648): The activated BDP 630/650 is then reacted with hydrazine (H₂NNH₂) or a protected form like tert-butyl carbazate, followed by deprotection. The highly nucleophilic hydrazine displaces the activating group to form the BDP 630/650 hydrazide.
The resulting hydrazide readily reacts with aldehydes and ketones under mild acidic conditions to form a stable hydrazone linkage, effectively tagging the target molecule with the far-red fluorescent dye. nih.govmedchemexpress.eu
Table 2: Key Features of BDP 630/650 Hydrazide
| Feature | Description |
| Reactive Group | Hydrazide (-CONHNH₂) |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) |
| Resulting Linkage | Hydrazone |
| Primary Application | Labeling of carbonyl-containing biomolecules (e.g., glycans, carbonylated proteins) nih.gov |
The introduction of a terminal alkyne group onto the BDP 630/650 dye transforms it into a versatile reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comlumiprobe.comglpbio.com This reaction is highly efficient, specific, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.
The synthesis of BDP 630/650 alkyne from the carboxylic acid involves forming an amide bond with an alkyne-containing amine, such as propargylamine:
Activation of the Carboxylic Acid: The carboxylic acid is activated using standard coupling agents (e.g., EDC/NHS or HATU).
Amidation with an Alkyne-Amine: The activated dye is then reacted with an amine that also contains a terminal alkyne, for example, propargylamine. This reaction creates a stable amide linkage and appends the alkyne handle to the fluorophore.
The resulting BDP 630/650 alkyne can be "clicked" onto any molecule that has been modified to contain an azide (B81097) group, providing a powerful and specific labeling strategy. glpbio.comalfa-chemistry.com
Table 3: BDP 630/650 Alkyne for Click Chemistry
| Component | Description |
| BDP 630/650 Alkyne | The fluorescent probe containing a terminal alkyne. |
| Azide-modified molecule | The target molecule for labeling, containing an azide (-N₃) group. |
| Catalyst | Typically a Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |
| Reaction Product | A stable triazole linkage covalently attaching the dye to the target. |
Advanced Analytical Characterization Techniques for Bdp 630/650 Conjugates Excluding Basic Identification
Advanced Spectroscopic Methods for Conjugation Confirmation
Advanced spectroscopic methods are fundamental in verifying the successful attachment of the BDP 630/650 fluorophore to the target biomolecule. These techniques primarily rely on the distinct spectral properties of the dye.
UV-Visible spectroscopy provides a direct method to confirm conjugation. The absorbance spectrum of the purified conjugate is compared against the spectra of the unconjugated biomolecule and the free dye. A successful conjugation is evident from the presence of two characteristic peaks in the conjugate's spectrum: one corresponding to the biomolecule (e.g., at ~280 nm for proteins) and another for the BDP 630/650 dye, which has an absorption maximum at approximately 628 nm. lumiprobe.comantibodies.com The ratio of the absorbance at these two wavelengths can be utilized to estimate the degree of labeling (DOL), representing the average number of dye molecules per biomolecule.
Fluorescence spectroscopy offers a highly sensitive approach for confirmation. When the BDP 630/650 conjugate is excited near its absorption maximum, a strong fluorescence emission is expected around 642 nm. lumiprobe.comantibodies.com The presence of this emission peak confirms the integrity of the fluorophore post-conjugation. Furthermore, the fluorescence quantum yield, which is high for BDP 630/650 (approximately 0.91), and the relatively long lifetime of its excited state make it particularly suitable for fluorescence polarization assays, which can provide insights into the binding interactions of the labeled biomolecule. lumiprobe.comantibodies.comruixibiotech.com Changes in the dye's fluorescence properties upon conjugation can also indicate alterations in its microenvironment.
Table 1: Spectroscopic Properties of BDP 630/650
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~628 nm lumiprobe.comantibodies.com |
| Emission Maximum (λem) | ~642 nm lumiprobe.comantibodies.com |
| Molar Extinction Coefficient (ε) | ~97,000 M⁻¹cm⁻¹ antibodies.com |
Chromatographic Separation and Purity Assessment of Labeled Biomolecules
Following the conjugation reaction, it is imperative to separate the desired biomolecule-dye conjugate from unreacted free dye and other potential byproducts. Chromatographic techniques are essential for both purification and the assessment of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing and purifying BDP 630/650 conjugates. In a study developing fluorescent ligands for the CXCR4 chemokine receptor, reverse-phase semi-preparative HPLC was used to purify BDP 630/650-conjugated compounds. nih.gov The purity of the final products was then confirmed to be greater than 95% by LC-MS. nih.gov Similarly, in the development of mitochondria-targeted molecular probes, analytical reverse-phase HPLC (RP-HPLC) was employed to analyze the peptide-dye conjugates. mdpi.com
Size-Exclusion Chromatography (SEC) is another common method, particularly for large biomolecules like proteins. This technique separates molecules based on their size. The larger conjugate will elute before the smaller, unconjugated dye. In the synthesis of a fluorescently labeled PEG probe (BDP-PEG-SH), purification was achieved using size exclusion chromatography. nih.gov
Thin-Layer Chromatography (TLC) can also be utilized for rapid validation of conjugation, especially for lipid conjugates. For instance, the successful conjugation of BDP 630/650 azide (B81097) to a lipid was validated via TLC, which indicated less than 1% of free dye remained in the sample. biorxiv.org
Mass Spectrometric Analysis for Structural Verification of Conjugates
Mass spectrometry (MS) is a powerful analytical technique that provides precise mass information, enabling the unequivocal structural verification of BDP 630/650 conjugates.
High-Resolution Mass Spectrometry (HRMS) is often used to confirm the chemical identity of the final conjugate. In the development of fluorescent CXCR4 antagonists, the identity of the BDP 630/650-labeled probes was confirmed using HRMS with electrospray ionization (ESI) in positive mode (TOF ES+). nih.gov The experimentally determined mass-to-charge ratio (m/z) of the product was found to be in very close agreement with the theoretical value, confirming the successful synthesis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is routinely used to assess the purity of conjugates and confirm their molecular weight. nih.gov
The mass increase resulting from the conjugation of a BDP 630/650 derivative can be precisely measured. For example, the mass shift after conjugation for BDP 630/650 X NHS ester is 545.2, and for BDP 630/650 maleimide, it is 572.2. antibodies.comantibodies.com This information is critical for confirming that the correct number of dye molecules has been attached to the biomolecule.
Table 2: Mass Spectrometry Data for BDP 630/650 Derivatives
| Derivative | Mass Spec M+ Shift after Conjugation |
|---|---|
| BDP 630/650 X NHS ester | 545.2 antibodies.com |
| BDP 630/650 maleimide | 572.2 antibodies.com |
| BDP 630/650 azide | 532.2 lumiprobe.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| BDP 630/650 carboxylic acid |
| BDP 630/650 X NHS ester |
| BDP 630/650 maleimide |
| BDP 630/650 azide |
| BDP-PEG-SH |
| DOPE-DBCO |
| 18:0 DBCO-PE |
| BDP TMR azide |
Q & A
Q. How to address conflicting reports on BDP 630/650 photostability in live-cell imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
